1H-Indazole

Vue d'ensemble

Description

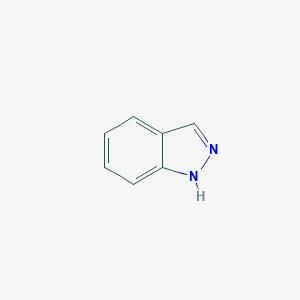

L'indazole, également connu sous le nom de benzpyrazole ou d'isoindazole, est un composé organique aromatique hétérocyclique. Ce composé bicyclique est constitué de la fusion d'un cycle benzénique et d'un cycle pyrazole. L'indazole est une molécule amphotère, ce qui signifie qu'elle peut être protonée pour former un cation indazolium ou déprotonée pour former un anion indazolate . L'indazole et ses dérivés ont suscité un intérêt considérable en raison de leur large éventail d'activités biologiques, notamment des propriétés anti-inflammatoires, antimicrobiennes, anti-VIH, anticancéreuses, hypoglycémiantes, antiprotozoaires et antihypertensives .

Voies de synthèse et conditions de réaction :

Réactions catalysées par les métaux de transition : Une méthode courante implique l'utilisation de l'acétate de cuivre comme catalyseur.

Réactions de cyclisation réductrice : Une autre approche implique la cyclisation réductrice des 2-azidobenzaldéhydes et des amines sans l'utilisation de catalyseur ou de solvant.

Méthodes de production industrielle : La production industrielle de l'indazole implique souvent une synthèse à grande échelle utilisant des versions optimisées des méthodes ci-dessus, assurant un rendement et une pureté élevés. Le choix de la méthode dépend du dérivé souhaité et de son application.

Types de réactions :

Oxydation : L'indazole peut subir des réactions d'oxydation, souvent en utilisant des réactifs comme le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : La réduction des dérivés de l'indazole peut être réalisée en utilisant des réactifs tels que l'hydrure de lithium et d'aluminium.

Substitution : Les réactions de substitution électrophile et nucléophile sont courantes, avec des réactifs comme les halogènes, les halogénures d'alkyle et les nucléophiles.

Réactifs et conditions courantes :

Oxydation : Peroxyde d'hydrogène, permanganate de potassium.

Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium.

Substitution : Halogènes, halogénures d'alkyle, nucléophiles.

Principaux produits : Les produits de ces réactions varient considérablement en fonction des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire divers dérivés oxydés, tandis que les réactions de substitution peuvent introduire un large éventail de groupes fonctionnels.

4. Applications de la recherche scientifique

L'indazole et ses dérivés ont de nombreuses applications dans la recherche scientifique :

5. Mécanisme d'action

Le mécanisme d'action des dérivés de l'indazole varie en fonction du composé spécifique et de sa cible. Par exemple, certains dérivés de l'indazole agissent comme des inhibiteurs de la cyclo-oxygénase-2 (COX-2), réduisant l'inflammation en inhibant la production de prostaglandines . D'autres peuvent agir comme des inhibiteurs de la topoisomérase de l'ADN, interférant avec la réplication et la transcription de l'ADN dans les cellules cancéreuses .

Composés similaires :

Indole : Un autre hétérocycle contenant de l'azote, l'indole est structurellement similaire à l'indazole mais possède des activités et des applications biologiques différentes.

Imidazole : L'imidazole est un cycle à cinq chaînons contenant deux atomes d'azote, et il est largement utilisé dans les produits pharmaceutiques et les produits agrochimiques.

Pyrazole : Le pyrazole est un cycle à cinq chaînons avec deux atomes d'azote adjacents, et il est connu pour ses propriétés anti-inflammatoires et analgésiques.

Unicité de l'indazole : La structure unique de l'indazole, composée d'un cycle benzénique et d'un cycle pyrazole fusionnés, lui confère des propriétés chimiques et biologiques distinctes. Sa capacité à former des tautomères stables et sa large gamme d'activités biologiques en font un échafaudage précieux en chimie médicinale .

Applications De Recherche Scientifique

Indazole and its derivatives have numerous applications in scientific research:

Mécanisme D'action

The mechanism of action of indazole derivatives varies depending on the specific compound and its target. For example, some indazole derivatives act as inhibitors of cyclo-oxygenase-2 (COX-2), reducing inflammation by inhibiting the production of prostaglandins . Others may act as DNA topoisomerase inhibitors, interfering with DNA replication and transcription in cancer cells .

Comparaison Avec Des Composés Similaires

Indole: Another nitrogen-containing heterocycle, indole is structurally similar to indazole but has different biological activities and applications.

Imidazole: Imidazole is a five-membered ring containing two nitrogen atoms, and it is widely used in pharmaceuticals and agrochemicals.

Pyrazole: Pyrazole is a five-membered ring with two adjacent nitrogen atoms, and it is known for its anti-inflammatory and analgesic properties.

Uniqueness of Indazole: Indazole’s unique structure, consisting of a fused benzene and pyrazole ring, endows it with distinct chemical and biological properties. Its ability to form stable tautomers and its diverse range of biological activities make it a valuable scaffold in medicinal chemistry .

Activité Biologique

1H-Indazole is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound and its derivatives, focusing on their potential therapeutic applications, particularly in oncology and inflammation.

Overview of this compound

This compound is characterized by a five-membered ring containing two nitrogen atoms. Its unique structure allows for various substitutions that can enhance its biological properties. Recent studies have demonstrated that this compound derivatives exhibit promising anti-cancer, anti-inflammatory, and neuroprotective effects.

Anticancer Activity

This compound and its derivatives have shown significant cytotoxicity against various cancer cell lines. Notable findings include:

- 6-Aminoindazole Derivatives : A series of 6-aminoindazole derivatives were synthesized and evaluated for their anti-proliferative activity. One compound, N-(4-fluorobenzyl)-1H-indazol-6-amine (9f), exhibited an IC50 value of 14.3 μM against HCT116 colorectal cancer cells, demonstrating effective cytotoxicity without affecting normal lung fibroblast cells (IC50 > 100 μM) .

- Indazole-3-Amines : Another study reported that compound 6o showed potent inhibitory effects against K562 chronic myeloid leukemia cells with an IC50 of 5.15 μM and selective toxicity towards normal HEK-293 cells (IC50 = 33.2 μM). The mechanism involved apoptosis modulation through the p53/MDM2 pathway .

The mechanisms underlying the anticancer activity of this compound derivatives often involve:

- Inhibition of Apoptosis Signal-Regulating Kinase 1 (ASK1) : Compounds designed from the this compound scaffold demonstrated potent inhibition of ASK1, which plays a critical role in apoptosis and inflammatory responses. One promising compound showed protective effects on HT-29 intestinal epithelial cells under TNF-α-induced stress, suggesting its potential in treating inflammatory bowel disease .

- Cell Cycle Regulation : Studies indicate that indazole derivatives can influence cell cycle progression and induce apoptosis in cancer cells by modulating key regulatory proteins such as Bcl-2 .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound derivatives has also been explored. For instance, one study highlighted the ability of certain indazole compounds to inhibit pro-inflammatory cytokines, offering a therapeutic avenue for inflammatory diseases .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. A specific indazole derivative was investigated for its ability to protect against hypoxic-ischemic brain injury in animal models, indicating potential applications in neurodegenerative diseases .

Summary of Biological Activities

The following table summarizes the biological activities and corresponding IC50 values of selected this compound derivatives:

| Compound Name | Target Cell Line | IC50 (μM) | Activity Type |

|---|---|---|---|

| N-(4-fluorobenzyl)-1H-indazol-6-amine | HCT116 | 14.3 | Anticancer |

| Compound 6o | K562 | 5.15 | Anticancer |

| ASK1 Inhibitor | HT-29 | >25 | Anti-inflammatory |

Propriétés

IUPAC Name |

1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-2-4-7-6(3-1)5-8-9-7/h1-5H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAXOFTOLAUCFNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4075374 | |

| Record name | Indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 1H-Indazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10188 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00148 [mmHg] | |

| Record name | 1H-Indazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10188 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

271-44-3 | |

| Record name | Indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=271-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000271443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90357 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26336 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.436 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C4VQE5C03 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.